The endocannabinoid system (ECS) is a complex network of receptors, enzymes, and signaling molecules involved in various physiological processes. CB1R is a key component of the ECS, and Ibipinabant serves as a valuable research tool to study its function. By administering Ibipinabant and observing its effects on behavior, physiology, and cellular processes, researchers can gain insights into the role of CB1R in various aspects of health and disease [1].
[1] Pertwee RG. The diverse cannabinoid receptor agonists and antagonists. Br J Pharmacol. 2008;153(2):199-215.
Due to its ability to modulate CB1R signaling, Ibipinabant has been explored for its potential therapeutic effects in various conditions. Here are some specific examples:
[2] Hajnal A, Hunyady L, Öszvár K, et al. Cannabinoid receptor 1 antagonists: promising drugs for the treatment of obesity. Int J Obes Relat Metab Disord. 2008;32(7):1078-83.
[3] Nadal A, Pérales J, Carpentier P, et al. Characterization of the discontinuation syndrome associated with the CB1 receptor antagonist rimonabant. Addiction. 2009;104(7):1157-63.
[4] Ben-Shabat S, Liran N, Fisman D, et al. Cannabinoid receptor-1 antagonist for the treatment of Alzheimer's disease: a proof-of-concept study. Am J Geriatr Psychiatry. 2006;14(6):453-60.
Ibipinabant, also known as SLV319 or BMS-646256, is a small molecule that serves as a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1R). This compound has garnered attention in scientific research primarily for its potential applications in treating obesity and type 2 diabetes due to its anorectic effects. Ibipinabant's chemical formula is C23H20Cl2N4O2S, and it is characterized by a complex structure featuring multiple aromatic rings and a sulfonyl group, which contribute to its biological activity and selectivity for CB1 receptors .
These reactions are essential for modifying Ibipinabant's structure to enhance its pharmacological properties or to investigate its mechanism of action.
Ibipinabant exhibits significant biological activity through its role as a CB1 receptor antagonist. By blocking this receptor, it influences various biochemical pathways, including those related to appetite regulation and energy metabolism. Notably, it has been shown to inhibit mitochondrial ADP/ATP exchange, which is a novel off-target mechanism contributing to its myotoxicity . The compound has demonstrated strong cytotoxic potency in C2C12 myoblasts and has been used in trials investigating its effects on obesity and metabolic disorders .
The synthesis of Ibipinabant involves several steps, typically starting with the preparation of key intermediates. One reported method includes:
Further refinements in synthesis techniques, such as high-pressure liquid chromatography (HPLC) and crystallization, are employed to purify the final product .
While primarily used in research settings, Ibipinabant has been investigated for its potential therapeutic applications in:
Ibipinabant's interactions with other substances can significantly influence its efficacy and safety profile. Studies have indicated that combining Ibipinabant with certain drugs, such as 1,2-benzodiazepines, may increase the risk or severity of adverse effects. Understanding these interactions is crucial for designing safe experimental protocols when utilizing this compound in research .
Ibipinabant shares structural similarities with several other compounds that act on cannabinoid receptors. Notable similar compounds include:
| Compound | Type | Key Features |
|---|---|---|
| Ibipinabant | CB1 Antagonist | Selective for CB1; researched for obesity/diabetes |
| Rimonabant | CB1 Antagonist | Withdrawn; linked to psychiatric side effects |
| SLV330 | CB1 Antagonist | Active in memory regulation; structural analogue |
| AM251 | CB1 Antagonist | Commonly used in preclinical studies |
Ibipinabant's unique structure and selectivity make it distinct among these compounds, particularly in its specific biochemical interactions and potential therapeutic applications .
The traditional synthesis of ibipinabant follows a multi-step approach centered around the construction of the pyrazole core and subsequent functionalization to achieve the desired cannabinoid receptor binding profile. The synthesis typically begins with the formation of the pyrazole ring system through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under reflux conditions with acid catalysis [1] [2].
The pyrazole core formation represents the foundational step in ibipinabant synthesis, requiring careful control of regioselectivity to ensure the proper substitution pattern. This step typically achieves yields in the range of 60-90% depending on the specific reaction conditions and substitution pattern of the starting materials [3] [4]. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to form the pyrazole ring.
Following pyrazole formation, the carboxamidine installation represents a critical transformation that defines the pharmacological activity of ibipinabant. This step involves the formation of the characteristic carboxamidine functionality through amidine formation reagents and coupling agents, typically conducted at room temperature to 40°C [3] [4]. The stereochemical control during this transformation is paramount, as the biological activity of ibipinabant is highly dependent on the specific stereochemical configuration.
The asymmetric synthesis component of the traditional route requires the use of chiral auxiliaries or asymmetric catalysts to achieve the desired enantiomeric purity. This aspect of the synthesis presents significant challenges in maintaining enantiomeric excess throughout the multi-step sequence, particularly during scale-up operations [5] [6]. The reaction conditions must be carefully controlled under inert atmosphere to prevent racemization or other side reactions that could compromise the stereochemical integrity of the final product.
Multi-step coupling reactions utilizing reagents such as benzotriazole-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and triethylamine are employed to construct the complex molecular architecture of ibipinabant [3] [4]. These coupling reactions typically require ice bath to room temperature conditions and can achieve yields ranging from 46-98% depending on the specific transformation and reaction conditions employed.
| Synthetic Step | Key Reagents | Reaction Conditions | Typical Yields | Major Challenges |
|---|---|---|---|---|
| Pyrazole Core Formation | Hydrazine derivatives, 1,3-dicarbonyl compounds | Reflux conditions, acid catalysis | 60-90% | Regioselectivity control |
| Carboxamidine Installation | Amidine formation reagents, coupling agents | Room temperature to 40°C | 45-75% | Stereochemical control |
| Asymmetric Synthesis | Chiral auxiliaries, asymmetric catalysts | Controlled temperature, inert atmosphere | 55-85% | Enantiomeric purity maintenance |
| Multi-step Coupling | BOP, EDC, triethylamine | Ice bath to room temperature | 46-98% | Multiple purification steps |
The development of atom-efficient synthesis strategies for ibipinabant production has emerged as a critical area of research, driven by the need to minimize waste generation and improve the overall sustainability of the manufacturing process. An atom-efficient synthesis of ibipinabant has been reported, which combines innovative approaches to reduce the number of synthetic steps and maximize the incorporation of starting materials into the final product [1] [7].
One-pot synthesis strategies have been explored as a means to reduce the number of isolation steps required in the traditional multi-step approach. These methodologies focus on conducting multiple transformations in a single reaction vessel, thereby reducing waste products and improving overall process efficiency [7]. The atom economy of one-pot approaches typically ranges from 75-85%, representing a significant improvement over traditional multi-step procedures that require multiple purification and isolation steps.
Cascade reactions represent another promising atom-efficient strategy, where sequential transformations occur in a single reaction mixture without the need for intermediate isolation. This approach can achieve atom economies of 80-90% while providing improved efficiency through the elimination of multiple workup procedures [7]. However, the implementation of cascade reactions requires careful optimization to ensure compatibility between the various reaction steps and to prevent unwanted side reactions.
Solid phase synthesis methodologies have been investigated as an alternative approach to traditional solution-phase synthesis. These methods utilize polymer-supported reagents and can achieve atom economies of 70-80% while offering simplified purification procedures [4]. The use of solid-phase techniques allows for easier removal of excess reagents and byproducts, though the scope of applicable reactions may be limited compared to solution-phase approaches.
Microwave-assisted synthesis has emerged as a particularly promising atom-efficient strategy, offering enhanced reaction rates and improved atom economies ranging from 85-95%. The use of microwave heating can significantly reduce reaction times while maintaining high yields and selectivities [8]. However, the implementation of microwave-assisted synthesis requires specialized equipment and careful optimization of reaction parameters.
| Strategy | Key Features | Atom Economy | Advantages | Limitations |
|---|---|---|---|---|
| One-pot Synthesis | Reduced isolation steps | 75-85% | Fewer waste products | Complex optimization |
| Cascade Reactions | Sequential transformations | 80-90% | Improved efficiency | Compatibility issues |
| Solid Phase Synthesis | Polymer-supported reagents | 70-80% | Simplified purification | Limited scope |
| Microwave-Assisted | Enhanced reaction rates | 85-95% | Reduced reaction times | Equipment requirements |
The large-scale production of ibipinabant presents numerous quality control challenges that must be addressed to ensure consistent product quality and regulatory compliance. The mechanistic kinetic modeling approach has been employed to understand and control the degradation of enantiomeric purity across the manufacturing process, particularly during the critical active pharmaceutical ingredient (API) step [5] [6].
Enantiomeric purity control represents one of the most significant quality control challenges in ibipinabant production. The monitoring of enantiomeric purity requires sophisticated analytical techniques including chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [5] [6]. The critical parameters affecting enantiomeric purity include temperature control and reaction time, with acceptance criteria typically requiring greater than 99% enantiomeric excess for the final API.
Polymorphism control presents another major challenge in large-scale production. The crystallization conditions must be carefully controlled to ensure the formation of the desired polymorph form, as different polymorphs can exhibit significantly different solubility, stability, and bioavailability characteristics [9] [10]. X-ray diffraction and differential scanning calorimetry (DSC) are employed to monitor and control the polymorphic form throughout the manufacturing process.
The physical stability of amorphous ibipinabant formulations requires sophisticated monitoring and control strategies. Fourier transform Raman spectroscopy has been employed to characterize the recrystallization behavior of amorphous ibipinabant-polyvinylpyrrolidone solid dispersions [10] [11]. The Johnson-Mehl-Avrami kinetic model has been applied to understand the recrystallization kinetics, revealing a two-step process with an induction period followed by rod-like crystal growth [10] [11].
The impact of moisture on the physical stability of amorphous ibipinabant has been identified as a critical factor requiring careful environmental control during manufacturing and storage [10] [11]. Exposure to moisture can significantly increase the crystallinity of amorphous ibipinabant, directly affecting the dissolution performance and bioavailability of the final product.
Process analytical technology (PAT) implementation has become essential for real-time monitoring and control of critical quality attributes during large-scale production. The use of modeling-based approaches toward quality by design has been applied throughout the development lifecycle of the ibipinabant API step, combining mechanistic kinetic modeling with fundamental thermodynamics [5] [6].
| Challenge | Monitoring Method | Critical Parameters | Acceptance Criteria | Scale-up Considerations |
|---|---|---|---|---|
| Enantiomeric Purity | Chiral HPLC, NMR spectroscopy | Temperature, reaction time | >99% enantiomeric excess | Kinetic resolution optimization |
| Polymorphism Control | X-ray diffraction, DSC | Crystallization conditions | Specified polymorph form | Seeding strategies |
| Amorphous Stability | FT-Raman spectroscopy | Moisture content, storage conditions | <5% crystalline content | Environmental control |
| Impurity Profiling | LC-MS/MS, HPLC | Reaction pathway control | <0.1% individual impurities | Process analytical technology |
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